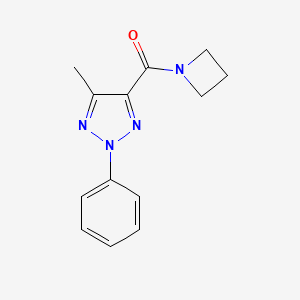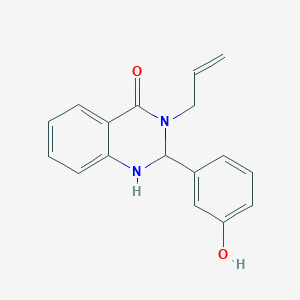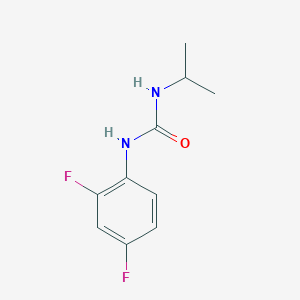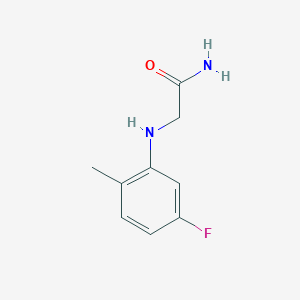
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone, also known as AZM, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZM is a member of the azetidine family of compounds and has a unique structure that makes it an attractive candidate for drug development. In
作用机制
The exact mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is not fully understood. However, it has been suggested that Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has also been shown to induce apoptosis in cancer cells. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its broad-spectrum activity against a variety of pathogens. This makes it a potentially useful drug for the treatment of infectious diseases. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans. However, one limitation of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its relatively poor solubility in water, which can make it difficult to administer in certain applications.
未来方向
There are a number of future directions for the study of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. One potential avenue of research is the development of more efficient synthesis methods for Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. Additionally, further studies are needed to fully elucidate the mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. Another area of research is the development of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone derivatives with improved pharmacological properties. Finally, the potential use of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is a promising small molecule drug with a unique structure and potential therapeutic applications. Its broad-spectrum activity against a variety of pathogens, low toxicity, and potential use in the treatment of neurodegenerative diseases make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone and to develop more efficient synthesis methods and derivatives with improved pharmacological properties.
合成方法
The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyltriazole-4-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form an active ester intermediate. The intermediate is then reacted with azetidine to produce Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have anticancer activity against a variety of cancer cell lines. Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10-12(13(18)16-8-5-9-16)15-17(14-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKMYCQUQKJJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)
![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)